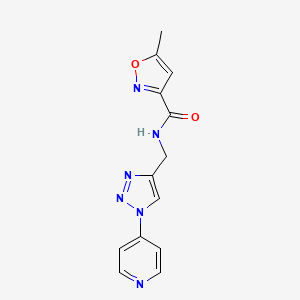
4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring is usually formed by reacting an appropriate hydrazine derivative with a nitrile in the presence of a strong acid.
Attachment of Ethyl Group: The ethyl group is introduced through a nucleophilic substitution reaction.
Introduction of Aniline Group: The aniline group is introduced by reacting the intermediate with aniline under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds.
Reduction: The compound can be reduced to form different aniline derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced aniline derivatives.
Substitution: Substituted tetrazole derivatives.
Applications De Recherche Scientifique
4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: The compound can be used in biological studies to understand the interaction of tetrazole derivatives with biological molecules.
Industry: It is utilized in the chemical industry for the synthesis of advanced materials and intermediates.
Mécanisme D'action
The mechanism by which 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(1H-tetrazol-5-yl)benzoic acid: Another tetrazole derivative with applications in medicinal chemistry.
4-(2H-tetrazol-5-yl)benzoic acid: Similar structure but different functional groups.
Uniqueness: 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)ethyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9;/h1-2,4-5H,3,6,10H2,(H,11,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNQEPBGQXQQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NNN=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)


![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/new.no-structure.jpg)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)
![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)


